2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)-
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Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- is an organic compound characterized by a six-membered ring with two keto groups and a phenylamino substituent. This compound is part of the benzoquinone family, known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with aniline under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aniline attacks the carbonyl carbon of the benzoquinone, followed by dehydration to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylamino group or the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted quinone or phenylamino derivatives.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes, pigments, and high-performance materials.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- involves its interaction with various molecular targets. The presence of keto groups makes it a strong electrophile, allowing it to react with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-
- 2,5-Cyclohexadiene-1,4-dione, dioxime
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- is unique due to the presence of the phenylamino group, which imparts distinct chemical reactivity and biological activity compared to other benzoquinone derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-anilino-5-methylcyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-7-13(16)11(8-12(9)15)14-10-5-3-2-4-6-10/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHVNLHOBUTNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448438 |
Source
|
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57675-09-9 |
Source
|
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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